molecular formula C15H20O B1242376 (5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

Cat. No. B1242376
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-RZWYOFBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan is a natural product found in Tubipora musica, Pacifigorgia media, and other organisms with data available.

Scientific Research Applications

Isolation from Natural Sources

The sesquiterpenoid “Isofuranodiene” was isolated from Stenocylax michelii (Lam.)Berg. (Myrtaceae), identified as 3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca-[b]-furan (I), studied through various spectroscopic methods (Rücker, Silva, & Bauer, 1971).

Synthetic Approaches and Derivatives

A synthetic approach to lophotoxin, a furan-containing macrocyclic (cembranoid) ring system, was developed. The process features a cyclisation leading to the macrocycle (5E,9E)-13-isopropenyl-2,6,10-trimethylcyclotetradeca-5,9-diene-2,4-dione (9), followed by acid-catalysed furan ring formation (Astley & Pattenden, 1992).

The synthesis of a series of furan-fused tetracyclic analogues of the antitumor agent ametantrone was developed. These derivatives demonstrated anti-proliferative activity against a panel of mammalian tumor cell lines (Shchekotikhin et al., 2011).

Structural Analysis

The crystal structure of furanodiene, identified as (5E, 9E)-3, 6, 10-trimethylcyclodeca [b] furan-5-9-diene, was determined through X-ray diffraction (Sun Xiu-yan, 2010).

Synthesis and Biological Studies of Derivatives

Synthesis and characterization of novel furan-based imidazolones were conducted. These compounds showed antimicrobial activities against various microbial strains and exhibited antioxidant properties (Chandrashekarachar et al., 2016).

Chemical Reactions and Compounds

A study on alternative coupling reactions with unactivated furan derivatives explored various chemical reactions, leading to the formation of compounds with potential pharmaceutical applications (Giroux et al., 2009).

properties

Product Name

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6-

InChI Key

VMDXHYHOJPKFEK-RZWYOFBOSA-N

Isomeric SMILES

C/C/1=C\CC2=C(C/C(=C\CC1)/C)OC=C2C

SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

synonyms

furanodiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Reactant of Route 2
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Reactant of Route 3
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Reactant of Route 4
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Reactant of Route 5
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Reactant of Route 6
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

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